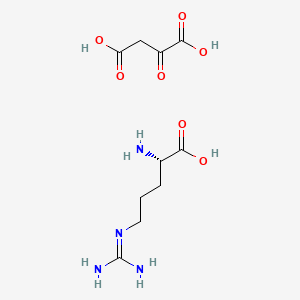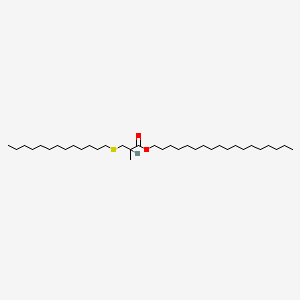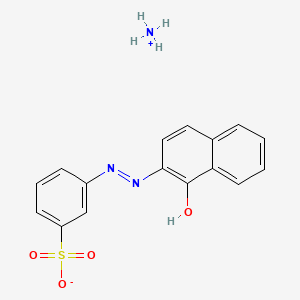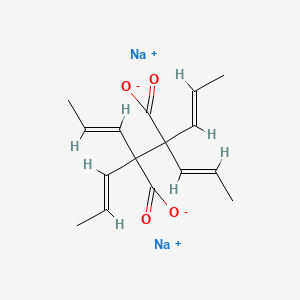
Einecs 285-946-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a combination of 2-oxosuccinic acid and L-arginine in a 1:1 ratio. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
準備方法
The preparation of Einecs 285-946-4 involves the reaction of 2-oxosuccinic acid with L-arginine under controlled conditions. The synthetic route typically includes the following steps:
Dissolution: Dissolve 2-oxosuccinic acid in a suitable solvent, such as water or an alcohol.
Addition of L-arginine: Add L-arginine to the solution of 2-oxosuccinic acid.
Reaction Conditions: Maintain the reaction mixture at a specific temperature and pH to facilitate the formation of the compound.
Isolation and Purification: Isolate the product by filtration or crystallization and purify it using techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up the reaction in larger reactors with precise control over reaction parameters to ensure consistent product quality.
化学反応の分析
Einecs 285-946-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Einecs 285-946-4 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of Einecs 285-946-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
類似化合物との比較
Einecs 285-946-4 can be compared with other similar compounds, such as:
2-oxosuccinic acid: The parent compound of this compound, which has similar chemical properties but lacks the L-arginine component.
L-arginine: An amino acid that is part of the compound, known for its role in protein synthesis and various metabolic processes.
Other oxo acids: Compounds like oxaloacetic acid and pyruvic acid, which share structural similarities with 2-oxosuccinic acid.
The uniqueness of this compound lies in its combination of 2-oxosuccinic acid and L-arginine, which may confer distinct chemical and biological properties compared to its individual components.
特性
CAS番号 |
85169-03-5 |
|---|---|
分子式 |
C10H18N4O7 |
分子量 |
306.27 g/mol |
IUPAC名 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxobutanedioic acid |
InChI |
InChI=1S/C6H14N4O2.C4H4O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 |
InChIキー |
HABPMFHIESXUFC-WCCKRBBISA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)C(=O)O)C(=O)O |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















